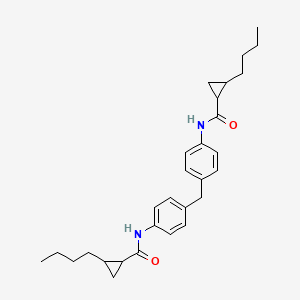![molecular formula C22H29ClN2O3 B5151655 5-{[4-(2-chlorophenoxy)-1-piperidinyl]carbonyl}-1-cyclopentyl-2-piperidinone](/img/structure/B5151655.png)
5-{[4-(2-chlorophenoxy)-1-piperidinyl]carbonyl}-1-cyclopentyl-2-piperidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[4-(2-chlorophenoxy)-1-piperidinyl]carbonyl}-1-cyclopentyl-2-piperidinone, also known as CRF-1 antagonist, is a chemical compound that has been extensively studied in the field of neuroscience. This compound has shown great potential in treating various neurological disorders such as depression, anxiety, and addiction.
Mechanism of Action
5-{[4-(2-chlorophenoxy)-1-piperidinyl]carbonyl}-1-cyclopentyl-2-piperidinone antagonist works by blocking the activity of the corticotropin-releasing factor (CRF) receptor, which is involved in the body's stress response. By blocking the CRF receptor, this compound antagonist reduces the levels of stress hormones such as cortisol and adrenaline. This leads to a reduction in stress-induced behaviors and improved mood.
Biochemical and Physiological Effects:
This compound antagonist has been shown to have several biochemical and physiological effects. Studies have shown that this compound antagonist can reduce the levels of stress hormones such as cortisol and adrenaline. This leads to a reduction in stress-induced behaviors and improved mood. This compound antagonist has also been shown to reduce the levels of inflammatory cytokines, which are involved in the body's immune response.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-{[4-(2-chlorophenoxy)-1-piperidinyl]carbonyl}-1-cyclopentyl-2-piperidinone antagonist in lab experiments is its specificity for the CRF receptor. This allows researchers to study the effects of blocking the CRF receptor without affecting other receptors in the body. However, one of the limitations of using this compound antagonist in lab experiments is its complex synthesis process. This can make it difficult and expensive to obtain the compound for research purposes.
Future Directions
There are several future directions for the study of 5-{[4-(2-chlorophenoxy)-1-piperidinyl]carbonyl}-1-cyclopentyl-2-piperidinone antagonist. One direction is to study the effects of this compound antagonist on other neurological disorders such as post-traumatic stress disorder (PTSD) and schizophrenia. Another direction is to study the long-term effects of this compound antagonist on the brain and body. This can help researchers understand the safety and efficacy of using this compound antagonist as a therapeutic agent. Additionally, researchers can explore new synthesis methods for this compound antagonist that can make it more accessible for research purposes.
Conclusion:
In conclusion, this compound antagonist is a chemical compound that has shown great potential in treating various neurological disorders. Its ability to block the CRF receptor has led to a reduction in stress-induced behaviors and improved mood. While the synthesis process for this compound antagonist is complex, its specificity for the CRF receptor makes it a valuable tool for research purposes. There are several future directions for the study of this compound antagonist, which can help researchers understand its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 5-{[4-(2-chlorophenoxy)-1-piperidinyl]carbonyl}-1-cyclopentyl-2-piperidinone antagonist involves several steps. The first step is the condensation of 2-chlorophenol with piperidine, followed by the protection of the amine group with a carbonyl group. The second step involves the reaction of the protected amine group with cyclopentanone to form the final product. The synthesis of this compound antagonist is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
5-{[4-(2-chlorophenoxy)-1-piperidinyl]carbonyl}-1-cyclopentyl-2-piperidinone antagonist has been extensively studied in the field of neuroscience. It has been shown to have potential therapeutic effects in treating depression, anxiety, and addiction. Studies have also shown that this compound antagonist can reduce stress-induced behaviors in animals. This compound has also been studied for its potential use in treating alcoholism and cocaine addiction.
Properties
IUPAC Name |
5-[4-(2-chlorophenoxy)piperidine-1-carbonyl]-1-cyclopentylpiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN2O3/c23-19-7-3-4-8-20(19)28-18-11-13-24(14-12-18)22(27)16-9-10-21(26)25(15-16)17-5-1-2-6-17/h3-4,7-8,16-18H,1-2,5-6,9-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZNXEJKIJJTOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(CCC2=O)C(=O)N3CCC(CC3)OC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-(5-methyl-4-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1,3-oxazol-2-yl)benzoate](/img/structure/B5151595.png)
![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5151601.png)
![methyl 2-{[1-(2-furoylamino)-2-oxo-2-phenylethyl]amino}benzoate](/img/structure/B5151618.png)
![2-[(4-ethylcyclohexyl)(methyl)amino]-1-phenylethanol](/img/structure/B5151632.png)
![N-methyl-N-{[5-(3-nitrophenyl)-2-furyl]methyl}-1-butanamine](/img/structure/B5151638.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-ethyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5151641.png)
![N'-{5-chloro-2-[(2-fluorobenzyl)oxy]benzylidene}-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B5151645.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5151651.png)
![4-{[4-(3-pyridinylcarbonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B5151657.png)
![5-{3-chloro-4-[3-(3,5-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5151660.png)
![4-benzyl-5-[2-(4-isopropoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5151665.png)
![2-({3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B5151671.png)
![7-(difluoromethyl)-5-(2-methoxyphenyl)-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5151672.png)
